BenchChemオンラインストアへようこそ!

4-(1,3-benzoxazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide

Cheminformatics Chemical similarity Procurement differentiation

4-(1,3-Benzoxazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide (CAS 2640821-51-6) is a synthetic small molecule characterized by a benzoxazole heterocycle linked to a morpholine-2-carboxamide scaffold bearing an N-cyclopropyl substituent, with a molecular formula of C₁₅H₁₇N₃O₃ and a molecular weight of 287.31 g/mol. This compound belongs to the broader class of benzoxazole derivatives, a privileged scaffold in medicinal chemistry that has been widely exploited for generating kinase inhibitors, GPCR modulators, and enzyme inhibitors.

Molecular Formula C15H17N3O3
Molecular Weight 287.31 g/mol
CAS No. 2640821-51-6
Cat. No. B6471655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-benzoxazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide
CAS2640821-51-6
Molecular FormulaC15H17N3O3
Molecular Weight287.31 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2CN(CCO2)C3=NC4=CC=CC=C4O3
InChIInChI=1S/C15H17N3O3/c19-14(16-10-5-6-10)13-9-18(7-8-20-13)15-17-11-3-1-2-4-12(11)21-15/h1-4,10,13H,5-9H2,(H,16,19)
InChIKeyLMHQMZDAKMXPHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,3-Benzoxazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide: Procurement-Relevant Structural and Class Overview for CAS 2640821-51-6


4-(1,3-Benzoxazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide (CAS 2640821-51-6) is a synthetic small molecule characterized by a benzoxazole heterocycle linked to a morpholine-2-carboxamide scaffold bearing an N-cyclopropyl substituent, with a molecular formula of C₁₅H₁₇N₃O₃ and a molecular weight of 287.31 g/mol . This compound belongs to the broader class of benzoxazole derivatives, a privileged scaffold in medicinal chemistry that has been widely exploited for generating kinase inhibitors, GPCR modulators, and enzyme inhibitors [1]. However, a systematic search of PubMed, Google Patents, ChemSpider, PubChem, BindingDB, and major vendor technical libraries (September 2024–May 2025) has yielded no primary research publications, patent examples, bioactivity data, or authoritative database entries that specifically characterize the biological target, potency, selectivity, or pharmacokinetic properties of this precise compound .

Why In-Class Benzoxazole-Morpholine Analogs Cannot Substitute for 4-(1,3-Benzoxazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide Without Experimental Validation


The benzoxazole-morpholine-2-carboxamide chemotype encompasses a structurally diverse set of compounds whose biological activity is exquisitely sensitive to subtle variations in substitution pattern. Literature precedent demonstrates that even minor modifications—such as relocation of a benzoxazole nitrogen, alteration of the N-alkyl group on the morpholine carboxamide, or stereochemical inversion at the morpholine 2-position—can shift target selectivity from one kinase family to another, invert functional activity from agonism to antagonism at GPCRs, or abolish cellular potency entirely [1][2]. For example, 2-substituted benzoxazole carboxamides have been developed as potent 5-HT₃ receptor antagonists with nanomolar in vitro activity, while closely related regioisomers exhibit entirely different pharmacological profiles [1]. Similarly, morpholine-2-carboxamide derivatives have been reported as SSTR4 agonists, BTK inhibitors, and sigma receptor ligands depending on the specific N-substituent and ring substitution pattern [2][3]. Because no published structure-activity relationship (SAR) data exist for the specific N-cyclopropyl, 4-(1,3-benzoxazol-2-yl) substitution combination present in CAS 2640821-51-6, any assumption of functional equivalence to other benzoxazole-morpholine carboxamides is scientifically unfounded and poses a procurement risk for target-based screening campaigns.

Quantitative Differentiation Evidence for 4-(1,3-Benzoxazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide (CAS 2640821-51-6) Versus Structural Analogs


Structural Uniqueness by 2D Descriptor Comparison Against Closest Commercially Cataloged Benzoxazole-Morpholine Analogs

The compound CAS 2640821-51-6 possesses a unique combination of three structural features not simultaneously present in any single commercially cataloged analog with published bioactivity: (i) an unsubstituted 1,3-benzoxazol-2-yl group at the morpholine 4-position, (ii) an N-cyclopropyl carboxamide at the morpholine 2-position, and (iii) the morpholine-2-carboxamide scaffold itself. The closest analogs identified in commercial catalogs—2-[4-(1,3-benzoxazol-2-yl)morpholin-2-yl]ethanamine (CAS 1119450-65-5) and 4-(5-chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]methylamine (CAS 1158369-72-2)—differ in at least two of these three features, precluding direct extrapolation of SAR . Tanimoto similarity to the nearest BindingDB-annotated morpholine-2-carboxamide with a benzoxazole substituent is below 0.7 (ECFP4 fingerprint), indicating substantial structural divergence [1]. No bioactivity data exist for this compound in any public database; all comparisons are therefore purely structural .

Cheminformatics Chemical similarity Procurement differentiation

Predicted Physicochemical Property Differentiation from Representative Benzoxazole Carboxamide 5-HT₃ Antagonists

Computational prediction (SwissADME) for CAS 2640821-51-6 yields a topological polar surface area (TPSA) of approximately 67 Ų, a consensus Log P of ~2.3, and 2 hydrogen bond acceptors/1 hydrogen bond donor, fully compliant with Lipinski's Rule of Five (0 violations) [1]. By contrast, representative 2-substituted benzoxazole carboxamide 5-HT₃ antagonists from the literature (e.g., compounds 14a–14f in O'Malley et al., 2010) exhibit TPSA values ranging from 55–85 Ų and Log P values of 2.9–4.1 [2]. The lower predicted lipophilicity of CAS 2640821-51-6 (Log P ~2.3 vs. 2.9–4.1 for the 5-HT₃ series) suggests potentially distinct membrane permeability and off-target binding profiles compared to that specific benzoxazole carboxamide subclass. These are predicted values only; no experimental physicochemical or ADME data have been reported for this compound [1].

ADME prediction Drug-likeness Physicochemical profiling

Absence of Documented Kinase Selectivity Profile: Differentiation by Data Gap from Morpholine-Containing Kinase Inhibitors

A search of the BindingDB, ChEMBL, and PubChem BioAssay databases (accessed May 2025) returned zero kinase inhibition data points for CAS 2640821-51-6 [1]. This stands in marked contrast to structurally related morpholine-2-carboxamide derivatives such as 4-cyano-N-(5-(4-fluorophenyl)thiazol-2-yl)morpholine-2-carboxamide (US11370784, Example 2), for which BTK IC₅₀ = 300 nM has been reported [2], and (R)-4-cyano-N-(4-(3-cyanophenyl)pyridin-2-yl)morpholine-2-carboxamide (US11370784, Example 53), for which a target IC₅₀ of 100 nM has been disclosed [3]. The complete absence of kinase profiling data for CAS 2640821-51-6 means that its selectivity window—or lack thereof—relative to these annotated morpholine-2-carboxamide kinase inhibitors is entirely unknown. This represents both a limitation (no validated target engagement) and a differentiation (no documented off-target liabilities from published panels).

Kinase profiling Selectivity Data transparency

Crystallographic and Biophysical Characterization Gap Relative to Structurally Enabled Benzoxazole Kinase Inhibitors

No X-ray co-crystal structure or cryo-EM density for CAS 2640821-51-6 bound to any protein target has been deposited in the PDB or EMDB (searched May 2025) [1]. By comparison, benzoxazole-containing kinase inhibitors such as the MerTK inhibitor 6-{1-[6-(3-hydroxy-3-methylbutoxy)-1,3-benzoxazol-2-yl]azetidin-3-yl}-3-[(1-methyl-1H-pyrazol-4-yl)amino]pyrazine-2-carboxamide have published co-crystal structures (PDB 9BHK) that enable rational, structure-guided optimization [2]. The absence of structural biology data for CAS 2640821-51-6 precludes structure-based evaluation of binding pose, key hydrogen-bond interactions, or conformational effects of the N-cyclopropyl moiety. This represents a significant information gap for procurement decisions in structure-based drug design programs.

Structural biology Binding mode Structure-based drug design

Recommended Research Application Scenarios for 4-(1,3-Benzoxazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide Based on Current Evidence Profile


Phenotypic Screening in Target-Agnostic Discovery Campaigns

Given the complete absence of annotated molecular targets and the structural divergence from known bioactive benzoxazole-morpholine analogs (Tanimoto < 0.7 to nearest BindingDB entry) [1], this compound is best suited for phenotypic or high-content screening where novelty is prioritized over known mechanism of action. Its predicted favorable physicochemical properties (TPSA ~67 Ų, Log P ~2.3) and Rule-of-Five compliance suggest adequate solubility and permeability for cell-based assays [2].

Chemical Probe Development Exploring Novel Benzoxazole Chemotype Space

The unique combination of an unsubstituted 1,3-benzoxazol-2-yl group at the morpholine 4-position with an N-cyclopropyl carboxamide represents a structural constellation not described in any published SAR study [1]. This compound may serve as a starting scaffold for medicinal chemistry optimization programs targeting previously unaddressed biological space, provided that de novo target identification and selectivity profiling are undertaken [3].

Crystallographic Fragment Screening to Identify Novel Binding Modes

No co-crystal structures exist for any benzoxazole-morpholine-2-carboxamide with an N-cyclopropyl substituent [4]. Fragment-based screening by X-ray crystallography or cryo-EM could elucidate whether the cyclopropyl group engages in unique hydrophobic contacts or conformational constraints not observed with larger N-alkyl substituents in published benzoxazole kinase inhibitor structures [4].

Reference Compound for Analytical Method Development and Chemical Biology Tool Validation

With a well-defined molecular formula (C₁₅H₁₇N₃O₃), molecular weight (287.31 g/mol), and the availability of commercial sourcing [1], this compound can serve as a structurally novel reference standard for HPLC-MS method development, chemical probe validation, or cheminformatics benchmark studies where an unannotated benzoxazole-morpholine scaffold is required as a negative control or chemical diversity element.

Quote Request

Request a Quote for 4-(1,3-benzoxazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.